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In the realms of scientific research and drug development, the ability to meticulously track the

origin and transformation of data—a practice known as provenance tracking—is not merely a

feature but a cornerstone of reproducibility, validation, and regulatory compliance. Workflow

Management Systems (WMS) are pivotal in automating and managing complex computational

experiments, and their proficiency in capturing provenance is a critical factor for adoption. This

guide provides an objective comparison of how Pegasus WMS and several popular

alternatives—Nextflow, Snakemake, CWL (Common Workflow Language), and Galaxy—handle

provenance tracking for experiments.

Comparison of Provenance Tracking Features
The following table summarizes the key provenance tracking capabilities of the discussed

Workflow Management Systems.
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Feature
Pegasus
WMS

Nextflow Snakemake

CWL
(Common
Workflow
Language)

Galaxy

Provenance

Capture

Automatic,

via the

"kickstart"

process for

every job.

Captures

runtime

information,

including

executable,

arguments,

environment

variables,

and resource

usage.[1][2]

Automatic.

Captures task

execution

details,

input/output

files,

parameters,

and container

information.

[3]

Automatic.

Tracks

input/output

files,

parameters,

software

environments

(Conda), and

code

changes.[4]

[5]

Not inherent

to the

language, but

supported by

runners like

cwltool which

can generate

detailed

provenance

information.

[6]

Automatic.

Every

analysis step

and user

action is

recorded in a

user's history,

creating a

comprehensi

ve audit trail.

[7]

Data Model

Stores

provenance

in a relational

database

(SQLite by

default) with

a well-defined

schema.[8][9]

Has a native,

experimental

data lineage

feature with a

defined data

model.[3][10]

Also supports

export to

standard

formats like

RO-Crate

and

BioCompute

Objects via

the nf-prov

plugin.[10]

Stores

provenance

information in

a hidden

.snakemake

directory,

tracking

metadata for

each output

file.[4]

Promotes the

use of the

W3C PROV

model

through its

CWLProv

profile for a

standardized

representatio

n of

provenance.

[6][11][12]

Maintains an

internal data

model that

captures the

relationships

between

datasets,

tools, and

parameters

within a

user's history.

Can be

exported to

standard

formats.[7]
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Query &

Exploration

Provides

command-

line tools

(pegasus-

statistics,

pegasus-

plots) and

allows direct

SQL queries

on the

provenance

database for

detailed

analysis.[1][2]

The nextflow

log command

provides

summaries of

workflow

executions.

The

experimental

nextflow

lineage

command

allows for

more detailed

querying of

the

provenance

data.[3]

The --

summary

command-

line option

provides a

concise

overview of

the

provenance

for each

output file.[5]

Generates

interactive

HTML reports

for visual

exploration of

the workflow

and results.

The

CWLProv

profile

facilitates the

use of

standard

RDF and

PROV query

languages

(e.g.,

SPARQL) for

complex

provenance

queries.

The web-

based

interface

allows for

easy

exploration of

the analysis

history.

Histories and

workflows

can be

exported, and

workflow

invocation

reports can

be generated.

[13]

Standardizati

on & Export

Captures

detailed

provenance

but does not

natively

export to a

standardized

format like

PROV-O.

The nf-prov

plugin

enables the

export of

provenance

information to

standardized

formats like

BioCompute

Objects and

RO-Crate.

[10]

Does not

have a built-

in feature for

exporting to

standardized

provenance

formats,

though there

are

community

efforts to

enable

PROV-JSON

export.[14]

CWLProv is a

profile for

recording

provenance

as a

Research

Object, using

standards like

BagIt, RO,

and W3C

PROV.[6][11]

[12]

Can export

histories and

workflows in

its own

format, and

increasingly

supports

standardized

formats like

RO-Crate for

workflow

invocations.

[7]

User

Interface

Provides a

web-based

dashboard for

monitoring

Primarily

command-

line based.

Visualization

Generates

self-

contained,

interactive

As a

specification,

it does not

have a user

A

comprehensi

ve web-

based
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workflows,

which can

also be used

to inspect

some

provenance

information.

of the

workflow

Directed

Acyclic Graph

(DAG) can be

generated.

[15]

HTML reports

that visualize

the workflow

and its

results.[5]

interface.

Visualization

depends on

the

implementati

on of the

CWL runner.

graphical

user interface

is its core

feature,

making

provenance

exploration

highly

accessible.

Experimental Protocols: A Representative Genomics
Workflow
To illustrate and compare the provenance tracking mechanisms, we will consider a common

genomics workflow for identifying genetic variants from sequencing data. This workflow

typically involves the following key steps:

Quality Control (QC): Assessing the quality of raw sequencing reads.

Alignment: Aligning the sequencing reads to a reference genome.

Variant Calling: Identifying differences between the aligned reads and the reference genome.

Annotation: Annotating the identified variants with information about their potential functional

impact.

Each of these steps involves specific software tools, parameters, and reference data files, all of

which are critical pieces of provenance information that a WMS should capture.

Visualizing Provenance Tracking in Action
The following diagrams, generated using the DOT language, illustrate a simplified conceptual

model of how each WMS captures the provenance of this genomics workflow.
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Pegasus WMS Provenance Capture

Pegasus Workflow

Pegasus Provenance Database

Raw Reads

Quality Control
(FastQC)

Alignment
(BWA)

Kickstart Process

Variant Calling
(GATK)

Annotation
(SnpEff)

Annotated Variants (VCF)

Relational Database

Captures runtime info for each job
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Nextflow Provenance with Data Lineage and nf-prov

Nextflow Pipeline

Nextflow Provenance

Raw Reads

QC Process

Alignment Process

Data Lineage Store

Variant Calling Process

Annotation Process

Annotated Variants (VCF)

nf-prov Plugin

RO-Crate

Exports to standard formats
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Snakemake Provenance Capture and Reporting

Snakemake Workflow

Snakemake Provenance

Raw Reads

QC Rule

Alignment Rule

.snakemake Metadata

Variant Calling Rule

Annotation Rule

Annotated Variants (VCF)

HTML Report

Generates
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CWL Provenance via CWLProv and Research Objects

CWL Workflow

CWLProv

Input: Raw Reads

Step: QC

Step: Alignment

CWL Runner (cwltool)

Step: Variant Calling

Step: Annotation

Output: Annotated VCF

Research Object (RO)

Generates

W3C PROV Graph

Contains
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Galaxy's History-Based Provenance and Export

Galaxy History

Galaxy Provenance

1: Raw Reads

2: FastQC

3: BWA-MEM

History Database

4: FreeBayes

5: SnpEff

6: Annotated Variants

Export (RO-Crate)

Enables

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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